Cas no 16215-14-8 (3-methanesulfonylprop-1-ene)

3-methanesulfonylprop-1-ene structure
Productnaam:3-methanesulfonylprop-1-ene
3-methanesulfonylprop-1-ene Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(Methylsulfonyl)prop-1-ene
- 1-Propene,3-(methylsulfonyl)-
- 3-methylsulfonylprop-1-ene
- Allyl methyl sulfone
- 3-(Methylsulfonyl)-1-propene
- 3-(Methylsulphonyl)-1-propene
- 3-methanesulfonyl-propene
- 3-methylsulfonyl-prop-1-ene
- AC1L3G4D
- Allyl methyl sulphone
- allyl-methyl sulfone
- Allyl-methyl-sulfon
- Sulfone, allyl methyl
- MAS
- 3-methanesulfonylprop-1-ene
- AT10470
- CHEBI:193618
- EN300-1987691
- Allyl methyl sulfone, 96%
- CS-0208295
- 3,3-DIETHYLBENZIDINEDIHYDROCHLORIDE
- 16215-14-8
- GRG7826ENB
- Sulfone, allyl methy
- 3-methylsulonylprop-1-ene
- NSC-403680
- NSC 403680
- AKOS015948434
- InChI=1/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H
- NSC403680
- SCHEMBL92901
- SCHEMBL12689707
- WOPDMJYIAAXDMN-UHFFFAOYSA-N
- allylmethyl sulfone
- 1-Propene, 3-(methylsulfonyl)-
- BS-21628
- DTXSID10167315
- MFCD16295422
-
- MDL: MFCD16295422
- Inchi: InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3
- InChI-sleutel: WOPDMJYIAAXDMN-UHFFFAOYSA-N
- LACHT: CS(CC=C)(=O)=O
Berekende eigenschappen
- Exacte massa: 120.02454
- Monoisotopische massa: 120.0245
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 2
- Complexiteit: 138
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 42.5
- XLogP3: 0.2
Experimentele eigenschappen
- Dichtheid: 1.171 g/mL at 25 °C
- Kookpunt: 230.86°C (estimate)
- Vlampunt: Fahrenheit: >230 ° f
Celsius: >110 ° c - Brekindex: n20/D 1.472
- PSA: 34.14
- LogboekP: 1.29780
3-methanesulfonylprop-1-ene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278965-25g |
Allyl methyl sulfone |
16215-14-8 | 95% mix TBC as stabilizer | 25g |
¥4606 | 2023-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718203-5G |
3-methanesulfonylprop-1-ene |
16215-14-8 | 5g |
¥1175.18 | 2023-11-26 | ||
Enamine | EN300-1987691-0.05g |
3-methanesulfonylprop-1-ene |
16215-14-8 | 91% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-1987691-10.0g |
3-methanesulfonylprop-1-ene |
16215-14-8 | 91% | 10g |
$160.0 | 2023-06-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278965-5g |
Allyl methyl sulfone |
16215-14-8 | 95% mix TBC as stabilizer | 5g |
¥1360 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278965-1g |
Allyl methyl sulfone |
16215-14-8 | 95% mix TBC as stabilizer | 1g |
¥540 | 2023-04-15 | |
Enamine | EN300-1987691-0.5g |
3-methanesulfonylprop-1-ene |
16215-14-8 | 91% | 0.5g |
$27.0 | 2023-09-16 | |
A2B Chem LLC | AA83797-10g |
Allyl methyl sulfone |
16215-14-8 | 96% | 10g |
$187.00 | 2024-04-20 | |
Enamine | EN300-1987691-5g |
3-methanesulfonylprop-1-ene |
16215-14-8 | 91% | 5g |
$94.0 | 2023-09-16 | |
OTAVAchemicals | 1600204-100MG |
3-methanesulfonylprop-1-ene |
16215-14-8 | 96% | 100MG |
$52 | 2023-07-10 |
3-methanesulfonylprop-1-ene Gerelateerde literatuur
-
1. Studies in the thermochemistry of sulphones. Part 2.—The standard heats of formation of sulphones of the type RSO2CH3·W. K. Busfield,H. Mackle,P. A. G. O'Hare Trans. Faraday Soc. 1961 57 1054
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Peter Rose,Matt Whiteman,Philip K. Moore,Yi Zhun Zhu Nat. Prod. Rep. 2005 22 351
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Saeed Kakaei,Jiaxi Xu Org. Biomol. Chem. 2013 11 5481
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4. The thermochemistry of some sulphones. Part 1.—The kinetics of decomposition of dimethyl sulphone, benzyl methyl sulphone and allyl methyl sulphone. The dissociation energies of the bonds R—SO2CH3.W. K. Busfield,K. J. Ivin Trans. Faraday Soc. 1961 57 1044
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Denis J. Robinson,Lucinda Davies,Neil McGuire,Darren F. Lee,Paul McMorn,David J. Willock,Graeme W. Watson,Philip C. Bulman Page,Donald Bethell,Graham J. Hutchings Phys. Chem. Chem. Phys. 2000 2 1523
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